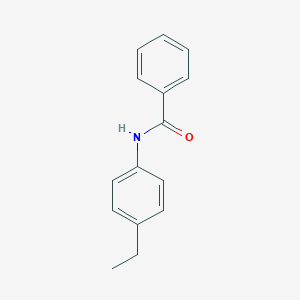

N-(4-ethylphenyl)benzamide

Description

N-(4-Ethylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a 4-ethyl-substituted aniline moiety. Its molecular formula is C₁₅H₁₅NO (molecular weight: 225.29 g/mol), with a CAS number of 84270-05-3 . The compound is synthesized via high-yield routes (up to 97.3%) involving condensation reactions between benzoyl chloride derivatives and 4-ethylaniline precursors . Structural validation through IR and NMR spectroscopy confirms the presence of key functional groups, including the N-H stretch (≈3250 cm⁻¹), C=O carbonyl (≈1650 cm⁻¹), and aromatic C-H vibrations . The 4-ethylphenyl substituent enhances lipophilicity, influencing solubility and biological interactions .

Properties

CAS No. |

20371-68-0 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(4-ethylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17) |

InChI Key |

PVTYITKMIHHRJH-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-ethylphenyl)benzamide with structurally analogous benzamides:

Key Observations :

- Substituent Effects: The position of the ethyl group (4- vs. 2-) influences electronic and steric properties.

- Lipophilicity : this compound exhibits higher lipophilicity than methoxy-substituted derivatives (e.g., Rip-B), impacting membrane permeability .

- Thermal Stability : Rip-B has a defined melting point (90°C), whereas data for other compounds are unavailable, suggesting variability in crystalline packing due to substituent bulk .

Key Insights :

- Tyrosinase Inhibition : this compound’s activity is attributed to the 4-ethylphenyl group, which may obstruct the enzyme’s active site more effectively than smaller substituents (e.g., methyl) .

- Therapeutic Potential: Imidazole- and thiazole-containing analogs (e.g., ) show broader antimicrobial and anticancer activities, suggesting heterocyclic additions enhance target versatility .

Spectral and Analytical Comparisons

- ¹³C-NMR : The carbonyl carbon (C=O) in this compound resonates at δ 166.09 ppm, similar to Rip-B (δ 166.09 ppm) but distinct from thiazole derivatives (δ 166.52 ppm) due to electronic effects of adjacent heterocycles .

- HR-MS : this compound shows an exact mass of 285.1597 [M+H]⁺, aligning with its molecular formula (C₁₇H₂₀N₂O₂), while brominated analogs (e.g., 4MNB) exhibit higher mass shifts (e.g., +79.9 Da for Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.